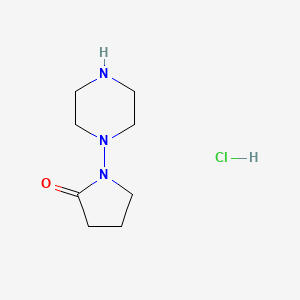

1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride

説明

特性

IUPAC Name |

1-piperazin-1-ylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O.ClH/c12-8-2-1-5-11(8)10-6-3-9-4-7-10;/h9H,1-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMZDHSORDAZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride typically involves the reaction of piperazine with pyrrolidin-2-one under specific conditions. One common method involves the use of copper(II) acetate (Cu(OAc)2) as a catalyst, potassium iodide (KI) as an additive, and Oxone as an oxidant in acetonitrile (CH3CN) under an oxygen atmosphere at 80°C for 12 hours . This reaction leads to the formation of the desired compound through a series of domino processes, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production of 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.

化学反応の分析

Types of Reactions

1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrrolidine-2-carbaldehyde and subsequently carboxylic acids.

Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Copper(II) acetate, potassium iodide, and Oxone in acetonitrile under an oxygen atmosphere.

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Pyrrolidine-2-carbaldehyde and carboxylic acids.

Reduction: Reduced derivatives with different functional groups.

Substitution: Substituted derivatives with various functional groups.

科学的研究の応用

Cardiovascular Applications

Recent studies have highlighted the antiarrhythmic properties of pyrrolidin-2-one derivatives, including 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride. These compounds have shown promise in reducing blood pressure and preventing arrhythmias in rodent models. For instance, derivatives such as S-61 and S-73 demonstrated significant hypotensive effects and did not exhibit proarrhythmic potential, indicating their safety profile for cardiovascular applications .

Table 1: Antiarrhythmic Activity of Pyrrolidin-2-one Derivatives

| Compound | Effect on Arrhythmia | Hypotensive Effect |

|---|---|---|

| S-61 | Prevented adrenaline-induced arrhythmia | Yes |

| S-73 | Reduced post-arrhythmogen heart rhythm disorders | Yes |

Anticancer Properties

The compound has been investigated for its anticancer potential, particularly against various human cancer cell lines. A study synthesized diphenylamine-pyrrolidin-2-one-hydrazone derivatives, which showed selective cytotoxicity against prostate cancer and melanoma cell lines. This suggests that the structural characteristics of pyrrolidinone derivatives can be leveraged to develop targeted cancer therapies .

Table 2: Cytotoxicity of Pyrrolidinone Derivatives

| Compound | Cancer Cell Line Tested | EC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 10 | Low |

| Compound B | IGR39 (Melanoma) | 5 | High |

| Compound C | Panc-1 (Pancreatic) | 8 | Moderate |

| Compound D | PPC-1 (Prostate) | 3 | Very High |

Metabolic Disorders

The compound has also been explored for its role as a melanocortin receptor agonist, particularly the melanocortin receptor 4 (MCR4). This receptor is implicated in regulating appetite and energy expenditure, making it a target for obesity treatment. Studies indicate that piperidinoyl-pyrrolidine compounds can reduce appetite and enhance glucose tolerance, suggesting their potential utility in managing obesity and diabetes .

Case Studies

Several case studies have documented the effectiveness of pyrrolidin-2-one derivatives:

- Study on Antiarrhythmic Effects : A study conducted on S-75 demonstrated its prophylactic antiarrhythmic activity stronger than conventional β-blockers like carvedilol, showcasing its potential as a new therapeutic agent for heart rhythm disorders .

- Anticancer Activity Evaluation : In vitro evaluations of diphenylamine-pyrrolidin-2-one derivatives revealed significant cytotoxic effects against multiple cancer cell lines with varying selectivity profiles, indicating potential for developing new anticancer drugs .

- Metabolic Impact Assessment : Research into piperidinoyl-pyrrolidine compounds showed promising results in reducing body weight and improving metabolic parameters in animal models, suggesting their application in obesity management .

作用機序

The mechanism of action of 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. As a non-selective α-adrenoceptor antagonist, it binds to α1 and α2 adrenoceptors, inhibiting their activity . This inhibition leads to various physiological effects, such as the reduction of triglycerides and glucose levels in the plasma . The compound’s ability to modulate adrenergic signaling pathways makes it a valuable tool in studying metabolic and cardiovascular diseases.

類似化合物との比較

Key Observations :

- Substituents on the piperazine ring (e.g., o-tolyl, 2,4-difluorophenyl) significantly increase molecular weight compared to the unsubstituted parent compound .

Pharmacological Comparisons

Receptor Binding Affinities

Key Observations :

- Substitutions on the phenyl ring (e.g., chloro, fluoro) enhance selectivity for α₁- or α₂-adrenoceptors .

- EP-47 shows non-selective antagonism but avoids blood pressure reduction, making it suitable for metabolic disorders without hypertension .

Key Observations :

- Unlike EP-47, S-61 and S-73 exhibit significant hypotensive effects, limiting their use in normotensive patients .

- The parent compound’s safety profile is favorable, but derivatives require careful evaluation due to variable adrenoceptor interactions .

生物活性

1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions with various receptors, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride combines a piperazine moiety with a pyrrolidin-2-one structure, enhancing its solubility and stability, which are crucial for pharmaceutical applications. The hydrochloride salt form is particularly useful for improving bioavailability in biological systems.

This compound primarily acts as an antagonist at adrenoceptors, specifically targeting α1 and α2 adrenergic receptors. Such interactions are essential for its proposed therapeutic effects, particularly in cardiovascular conditions. The binding affinity and selectivity of this compound for these receptors have been demonstrated through various assays.

Biological Activity

Key Activities:

- Antiarrhythmic Effects: Research indicates that 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride exhibits significant antiarrhythmic properties. In studies involving rodent models, it demonstrated the ability to restore normal heart rhythms in adrenaline-induced arrhythmia .

- Hypotensive Effects: The compound also shows potential as an antihypertensive agent, effectively lowering blood pressure in experimental models by blocking α1-adrenoceptors .

Binding Studies

Binding studies have shown that derivatives of pyrrolidin-2-one, including 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride, possess high affinity for α1-adrenoceptors. For instance, the derivative S-75 showed a pK_i value of 7.3 against α1 receptors, indicating strong receptor interaction .

Case Studies

A study assessed the antiarrhythmic potential of related compounds (S-61 and S-73), which are also pyrrolidin-2-one derivatives. These compounds were found to significantly reduce heart rhythm irregularities and blood pressure in rodent models, reinforcing the therapeutic promise of this class of compounds .

Comparative Analysis

The following table summarizes the binding affinities and biological activities of various pyrrolidin-2-one derivatives compared to 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride:

| Compound Name | Receptor Target | Binding Affinity (pK_i) | Antiarrhythmic Activity | Hypotensive Activity |

|---|---|---|---|---|

| 1-(Piperazin-1-yl)pyrrolidin-2-one HCl | α1-Adrenoceptor | TBD | Yes | Yes |

| S-61 | α1-Adrenoceptor | 7.3 | Yes | Yes |

| S-73 | α1-Adrenoceptor | TBD | Yes | Yes |

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range/Choice | Impact on Yield/Purity |

|---|---|---|

| Temperature | 25–60°C (step-dependent) | Minimizes side products |

| Solvent | DMF or THF | Enhances reactant solubility |

| Reaction Time | 4–24 hours | Balances conversion vs. degradation |

Advanced: How can computational modeling accelerate the design of novel piperazine derivatives?

Answer:

Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:

- Reaction path search : Identifies low-energy intermediates and byproducts, narrowing experimental conditions .

- Machine learning : Trains models on existing kinetic data to predict optimal catalysts or solvent systems.

- In silico validation : Simulates binding affinities for biological targets (e.g., serotonin receptors) to prioritize compounds for synthesis .

Basic: What spectroscopic techniques validate the structural integrity of 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride?

Answer:

- NMR spectroscopy : H/C NMR confirms substituent positions and piperazine ring conformation.

- Mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- HPLC : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted intermediates) .

Advanced: How should researchers resolve discrepancies in biological activity data for piperazine-based compounds?

Answer:

- Replicate assays : Control variables (e.g., cell lines, animal models) to isolate biological variability .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., dose-response correlations).

- Mechanistic studies : Use knockout models or receptor-binding assays to confirm target specificity .

Basic: What safety protocols are essential for handling hydrochloride salts of piperazine derivatives?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What strategies elucidate reaction mechanisms under varying catalytic conditions?

Answer:

- Kinetic isotope effects (KIE) : Differentiate between concerted and stepwise mechanisms.

- In situ spectroscopy : Monitor intermediates via IR/Raman spectroscopy during reactions.

- Isotopic labeling : Track N or C atoms to map bond formation/cleavage .

Basic: How does solvent choice impact the stability of 1-(Piperazin-1-yl)pyrrolidin-2-one hydrochloride?

Answer:

- Polar solvents (e.g., water, methanol): May hydrolyze the pyrrolidinone ring under acidic conditions.

- Non-polar solvents (e.g., dichloromethane): Stabilize intermediates but slow reaction rates. Optimize using a solvent gradient .

Advanced: What in silico methods predict pharmacokinetic properties of piperazine-containing compounds?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。